molecular formula C8H8BrFO B11763198 2-Bromo-1-fluoro-3-(methoxymethyl)benzene

2-Bromo-1-fluoro-3-(methoxymethyl)benzene

Cat. No.: B11763198
M. Wt: 219.05 g/mol
InChI Key: WKQFNMDFQFUXEL-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Synthetic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. pharmint.netbldpharm.com They are a cornerstone of modern synthetic chemistry due to their unique reactivity and stability. pharmint.net The carbon-halogen bond in aryl halides is strong, and the aromatic ring itself is stabilized by the delocalization of π-electrons. pharmint.net

Historically, aryl halides were considered relatively inert towards nucleophilic substitution reactions. google.com However, the development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, has revolutionized their use. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen, making aryl halides indispensable precursors for a vast array of complex molecules, including many pharmaceuticals and specialty chemicals. chemicalbook.com

The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen. Aryl iodides are generally the most reactive, followed by bromides and then chlorides, with fluorides being the least reactive under typical cross-coupling conditions. sigmaaldrich.com This differential reactivity allows for selective transformations in polyhalogenated aromatic systems. Aryl halides also serve as precursors for organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles in their own right. sigmaaldrich.com

Strategic Importance of Fluorinated Aromatic Compounds in Chemical Research

The introduction of fluorine atoms into aromatic rings can dramatically alter the physical, chemical, and biological properties of a molecule. rsc.orgcymitquimica.com Fluorine is the most electronegative element, and its presence can influence the electronic nature of the aromatic ring, typically making it more electron-deficient. rsc.org This modification can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates. cymitquimica.com Consequently, fluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. cymitquimica.com Up to a quarter of all pharmaceuticals and a third of all agrochemicals contain at least one fluorine atom. nih.gov

The unique properties conferred by fluorine have driven significant research into methods for their synthesis. Fluorinated aromatics are key intermediates in the production of a wide range of important products, from drugs like the antidepressant fluoxetine (B1211875) to advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs). rsc.orgcymitquimica.com The C-F bond is the strongest single bond to carbon, which contributes to the thermal and chemical stability of fluorinated compounds. rsc.org While this stability makes them resistant to some reactions, it also presents unique opportunities for selective chemical transformations. rsc.org

Role of Methoxymethyl Ethers as Protecting Groups and Directing Groups in Aromatic Systems

The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols in multistep organic synthesis. google.comyoutube.com Protecting a hydroxyl group is often necessary to prevent it from interfering with reactions targeting other parts of a molecule. The MOM group is typically installed by reacting an alcohol or phenol (B47542) with methoxymethyl chloride (MOM-Cl) or a related reagent in the presence of a base. google.com

MOM ethers are valued for their stability under a range of conditions, including basic, nucleophilic, and some oxidizing and reducing environments. However, they can be readily cleaved to regenerate the hydroxyl group under acidic conditions, often using Lewis or Brønsted acids. google.comyoutube.com This reliable protection-deprotection strategy is a vital tool for synthetic chemists. youtube.com

Overview of Research Trajectories for 2-Bromo-1-fluoro-3-(methoxymethyl)benzene

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several clear research trajectories based on its combination of functional groups. This compound represents a versatile synthetic building block with three distinct points for potential chemical modification.

Cross-Coupling Reactions: The bromine atom at the 2-position is the most likely site for transition-metal-catalyzed cross-coupling reactions. Due to the relative bond strengths (C-Br vs. C-F), a palladium or copper catalyst could selectively activate the C-Br bond for Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide variety of substituents, such as alkyl, aryl, vinyl, alkynyl, or amino groups, while leaving the fluoro and methoxymethyl ether groups intact.

Deprotection and Phenol Elaboration: The methoxymethyl ether serves as a protected form of a phenol. Treatment with acid would readily cleave this ether to reveal a hydroxyl group at the 3-position. This resulting 2-bromo-3-fluorophenol (B45789) is itself a valuable intermediate. The phenol could then be used in further reactions, such as Williamson ether synthesis, esterification, or as a directing group for subsequent electrophilic aromatic substitutions.

Sequential Functionalization: The differential reactivity of the three functional groups allows for a sequential and regiocontrolled synthesis strategy. For example, one could first perform a Suzuki coupling at the bromine position, then deprotect the MOM ether to reveal the phenol, and finally, under harsher conditions, potentially substitute the fluorine atom. This step-wise approach is highly valuable for the construction of complex, highly substituted aromatic compounds that are often sought after in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

2-bromo-1-fluoro-3-(methoxymethyl)benzene

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4H,5H2,1H3

InChI Key

WKQFNMDFQFUXEL-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)F)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for 2 Bromo 1 Fluoro 3 Methoxymethyl Benzene

Retrosynthetic Analysis of the 2-Bromo-1-fluoro-3-(methoxymethyl)benzene Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, several logical disconnections can be proposed, each leading to a different synthetic strategy. The primary disconnections involve the carbon-bromine, carbon-fluorine, and the benzylic carbon-oxygen bonds.

Disconnection of the C-Br Bond: This is often the most straightforward approach, suggesting a late-stage bromination of a suitable precursor. The immediate precursor would be 1-fluoro-3-(methoxymethyl)benzene (B1602022). This strategy relies on controlling the regioselectivity of the electrophilic bromination to favor substitution at the C2 position, which is ortho to the fluorine atom and para to the methoxymethyl group.

Disconnection of the C-F Bond: This approach considers the introduction of the fluorine atom onto a pre-brominated scaffold, such as 2-bromo-1-(methoxymethyl)benzene. Methods like the Balz-Schiemann reaction from a corresponding aniline (B41778) or nucleophilic aromatic substitution (Halex reaction) on an activated precursor could be considered. cas.cnthieme-connect.de

Disconnection of the C-CH₂OCH₃ Bond: This strategy involves the installation of the methoxymethyl group onto a 2-bromo-1-fluorobenzene backbone. This could be achieved from a precursor like (2-bromo-1-fluorophenyl)methanol or 2-bromo-1-fluoro-3-(halomethyl)benzene.

Each of these retrosynthetic pathways presents unique challenges and advantages concerning starting material availability, reaction efficiency, and control of isomer formation.

Precursor Synthesis and Functionalization Routes

The success of any synthetic strategy hinges on the efficient preparation of key precursors. Based on the retrosynthetic analysis, several key starting materials are required.

Synthesis of 1-Fluoro-3-(methoxymethyl)benzene: This precursor is central to the strategy involving late-stage bromination. It can be synthesized from commercially available 3-fluorobenzyl alcohol. The alcohol can be converted to its corresponding methoxymethyl ether by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or by reacting its sodium salt (formed with sodium hydride) with MOM-Cl.

Synthesis of 2-Bromo-1-fluorobenzene: This precursor is essential for strategies that install the methoxymethyl group at a later stage. A well-established method for its synthesis is the modified Balz-Schiemann reaction. orgsyn.org This procedure starts with the diazotization of o-bromoaniline, followed by the introduction of a hexafluorophosphate (B91526) or tetrafluoroborate (B81430) anion and subsequent thermal decomposition to yield the desired product. orgsyn.org

Table 1: Key Precursors and Synthetic Starting Points

Precursor NameStructureTypical Starting Material(s)Relevant Synthetic Transformation
1-Fluoro-3-(methoxymethyl)benzeneC₈H₉FO3-Fluorobenzyl alcoholO-Methoxymethylation
2-Bromo-1-fluorobenzeneC₆H₄BrFo-BromoanilineDiazotization followed by Schiemann reaction

Regioselective Bromination of Fluorinated Benzene (B151609) Derivatives

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution is the most common method for the halogenation of benzene rings. fiveable.melibretexts.org The bromination of 1-fluoro-3-(methoxymethyl)benzene requires an electrophilic bromine source, typically generated from molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

Fluorine: A deactivating, yet ortho, para-directing group.

Methoxymethyl (-CH₂OCH₃): An activating, ortho, para-directing group.

The desired product requires bromination at the C2 position, which is ortho to the fluorine and para to the methoxymethyl group. The activating nature of the methoxymethyl group strongly directs electrophiles to its ortho and para positions. The para position (C2 relative to the -CH₂OCH₃ group) is sterically accessible and electronically favored, coinciding with the desired C2 position which is also ortho to the fluorine atom. Therefore, the electrophilic bromination of 1-fluoro-3-(methoxymethyl)benzene is expected to show high regioselectivity for the desired this compound.

Directed Ortho-Metalation Strategies for Bromination Control

Directed ortho-metalation (DoM) offers an alternative and highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position. uwindsor.ca Both fluorine and the ether oxygen of the methoxymethyl group can function as DMGs. wikipedia.orgresearchgate.net

In the context of 1-fluoro-3-(methoxymethyl)benzene, the fluorine atom is a potent DMG, capable of directing lithiation to the C2 position. researchgate.net The reaction would involve treating the precursor with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. nih.gov The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, like 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom exclusively at the C2 position. This method avoids the potential for isomeric byproducts that can sometimes occur in electrophilic aromatic substitution.

Table 2: Comparison of Bromination Strategies

MethodReagentsKey PrincipleAnticipated Selectivity
Electrophilic Aromatic SubstitutionBr₂ / FeBr₃Substitution directed by electronic effects of F and -CH₂OCH₃ groups. fiveable.mersc.orgHigh selectivity for the C2 position is expected due to concerted directing effects.
Directed ortho-Metalation1. n-BuLi or LDA 2. Electrophilic Br source (e.g., C₂Br₂H₄)Regiospecific deprotonation directed by the fluorine atom as a DMG, followed by trapping with an electrophile. wikipedia.orgresearchgate.netExcellent regioselectivity for the C2 position.

Introduction of the Fluorine Moiety via Halex or Electrophilic Fluorination

Approaches that introduce the fluorine atom onto a pre-functionalized benzene ring are also viable.

The Halex (Halide Exchange) process is a nucleophilic aromatic substitution reaction where a halide, typically chlorine, is displaced by fluoride. wikipedia.org This reaction generally requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. cas.cndovepress.com For a precursor like 2-bromo-1-chloro-3-(methoxymethyl)benzene, the lack of strong activation would likely make the Halex reaction low-yielding and require harsh conditions (high temperatures and polar aprotic solvents). wikipedia.org

Electrophilic fluorination provides a more plausible alternative. This method involves the reaction of an electron-rich aromatic substrate with an electrophilic "F+" source. wikipedia.org A potential precursor would be 2-bromo-3-(methoxymethyl)benzene. The regioselectivity would be dictated by the directing effects of the bromo group (ortho, para-directing, deactivating) and the methoxymethyl group (ortho, para-directing, activating). The strongly activating methoxymethyl group would direct the incoming electrophile. Fluorination at the position ortho to the methoxymethyl group (and ortho to the bromine) would lead to the target molecule. Common electrophilic fluorinating agents include Selectfluor and N-Fluorobenzenesulfonimide (NFSI). wikipedia.org

Installation of the Methoxymethyl Group

The final key transformation to consider is the formation of the methoxymethyl ether. This functional group is commonly installed by reacting an alcohol with a methoxymethylating agent. wikipedia.org A plausible synthetic sequence would start with 2-bromo-1-fluorotoluene. Radical bromination of the methyl group would yield 2-bromo-1-fluoro-3-(bromomethyl)benzene. Subsequent nucleophilic substitution with sodium methoxide (B1231860) would then furnish the desired this compound.

Alternatively, one could start from 2-bromo-1-fluoro-3-benzaldehyde. Reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, (2-bromo-1-fluorophenyl)methanol, followed by O-alkylation using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base, would also lead to the final product. wikipedia.orgorganic-chemistry.org This method is widely used for the protection of alcohols and is highly efficient. wikipedia.org

Benzyl Alcohol Precursors and Etherification Reactions

A primary route to this compound involves the etherification of a corresponding benzyl alcohol precursor, namely (2-bromo-1-fluoro-3-yl)methanol. The synthesis of this key intermediate can be envisioned through several pathways, often starting from a more readily available substituted benzoic acid or benzaldehyde.

One plausible approach begins with the reduction of 2-bromo-3-fluorobenzoic acid. This reduction can be effectively carried out using hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Once the (2-bromo-1-fluoro-3-yl)methanol precursor is obtained, the methoxymethyl ether can be formed through a Williamson ether synthesis. masterorganicchemistry.com This classic method involves the deprotonation of the benzyl alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with a methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl) or methoxymethyl tosylate, via an Sₙ2 reaction to yield the desired this compound. masterorganicchemistry.com

Table 1: Proposed Reaction Conditions for Williamson Ether Synthesis

StepReagents and ConditionsProduct
Deprotonation (2-bromo-1-fluoro-3-yl)methanol, Sodium Hydride (NaH)Sodium (2-bromo-1-fluoro-3-yl)methoxide
Etherification Chloromethyl methyl ether (MOM-Cl), THFThis compound

It is crucial to control the reaction conditions to avoid side reactions. The choice of a non-protic solvent like THF is important to prevent quenching of the alkoxide intermediate.

Functional Group Interconversions Leading to the Methoxymethyl Moiety

An alternative strategy involves the introduction of the methoxymethyl group at an earlier stage of the synthesis, followed by the halogenation of the aromatic ring. This approach could start from 3-fluoro-toluen. Radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide would yield 1-(bromomethyl)-3-fluorobenzene. Subsequent nucleophilic substitution with sodium methoxide would then produce 1-fluoro-3-(methoxymethyl)benzene.

Another pathway for functional group interconversion could involve the direct oxidation of a methyl group to a hydroxymethyl group, which can then be etherified. However, this direct oxidation can be challenging and may lack selectivity.

A more controlled approach would be the reduction of a corresponding aldehyde, 3-fluorobenzaldehyde, to 3-fluorobenzyl alcohol. This alcohol can then be converted to the methoxymethyl ether, 1-fluoro-3-(methoxymethyl)benzene, via the Williamson ether synthesis as described previously.

Catalytic Approaches to Aromatic Halogenation

The regioselective introduction of a bromine atom onto the 1-fluoro-3-(methoxymethyl)benzene ring is a critical step in the synthesis of the target compound. The directing effects of the existing substituents, the fluorine atom and the methoxymethyl group, will govern the position of bromination. Fluorine is an ortho-, para-directing deactivator, while the methoxymethyl group is also an ortho-, para-director. Therefore, the position of bromination will be influenced by the combined directing effects of these two groups.

Electrophilic aromatic bromination is a common method for introducing a bromine atom to an aromatic ring. nih.gov This can be achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, generating a more electrophilic bromine species that can be attacked by the electron-rich aromatic ring.

N-Bromosuccinimide (NBS) is another widely used reagent for electrophilic bromination, often in the presence of an acid catalyst. researchgate.netyoutube.comyoutube.comorganic-chemistry.org The reaction conditions can be tuned to achieve the desired regioselectivity. For the bromination of 1-fluoro-3-(methoxymethyl)benzene, the bromine would be directed to the positions ortho and para to the activating methoxymethyl group and ortho to the fluorine atom. Careful optimization of the reaction conditions would be necessary to favor the formation of the desired 2-bromo isomer.

Table 2: Potential Catalytic Systems for Aromatic Bromination

Catalyst/ReagentReaction TypePotential Advantages
FeBr₃ / Br₂ Electrophilic Aromatic SubstitutionReadily available and effective for many aromatic substrates.
NBS / Acid Catalyst Electrophilic Aromatic SubstitutionMilder conditions, easier handling compared to molecular bromine. researchgate.netyoutube.comyoutube.comorganic-chemistry.org
Palladium Catalysts C-H Activation/HalogenationHigh selectivity and functional group tolerance, though may require more specialized ligands and conditions. beilstein-journals.orgnih.govresearchgate.net

Palladium-catalyzed C-H activation and subsequent halogenation represent a more modern and potentially more selective approach. beilstein-journals.orgnih.govresearchgate.net These methods can offer high regioselectivity that may not be achievable through traditional electrophilic substitution. The choice of ligand and palladium precursor is critical for the success of these reactions.

Scalable Synthesis and Process Optimization Considerations

For the large-scale production of this compound, several factors need to be considered to ensure an efficient, safe, and cost-effective process.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize the formation of byproducts. The use of flow chemistry can offer advantages in terms of safety, heat and mass transfer, and scalability for certain reactions, particularly for highly exothermic or hazardous steps.

Purification: The development of a robust and scalable purification method is critical. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput.

Safety and Environmental Considerations: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary. The use of less hazardous reagents and solvents, and the minimization of waste generation are important aspects of green chemistry that should be incorporated into the process optimization.

Table 3: Key Parameters for Process Optimization

ParameterOptimization Goal
Reagent Stoichiometry Minimize excess reagents to reduce cost and waste.
Catalyst Loading Minimize catalyst usage while maintaining high reaction rates and yields.
Solvent Selection Use of safer, more environmentally friendly, and easily recoverable solvents.
Temperature and Pressure Optimize for reaction kinetics, selectivity, and safety.
Work-up and Isolation Develop efficient and scalable procedures to obtain the product in high purity.

By carefully considering these factors, a robust and efficient process for the scalable synthesis of this compound can be developed.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Fluoro 3 Methoxymethyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in facilitating the formation of new bonds by coupling organic halides with various organometallic reagents. For 2-Bromo-1-fluoro-3-(methoxymethyl)benzene, the presence of both a bromine and a fluorine atom on the aromatic ring provides an opportunity to study the selective activation of C-Br versus C-F bonds.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing C-C bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The process begins with the oxidative addition of the aryl halide to a palladium(0) complex. In the case of this compound, the palladium catalyst preferentially inserts into the carbon-bromine bond over the carbon-fluorine bond due to the lower bond dissociation energy of the C-Br bond. This initial step is often the rate-determining step in the catalytic cycle.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species. The precise mechanism of transmetalation has been a subject of extensive study, with evidence pointing to the formation of pre-transmetalation intermediates containing Pd-O-B linkages. illinois.eduillinois.edu These intermediates, which can be tricoordinate boronic acid complexes or tetracoordinate boronate complexes, facilitate the transfer of the aryl group from boron to palladium. illinois.eduillinois.edu The reaction can proceed through two distinct pathways: a boronate pathway, where a boronate species is formed in situ, or an oxo-palladium pathway, involving a palladium-hydroxo complex. researchgate.netnih.gov

The development of pre-catalysts, such as the third-generation Buchwald precatalysts, has enabled the coupling of challenging substrates. nih.gov For example, the CataCXium A ligand has been found to be particularly effective in promoting Suzuki-Miyaura cross-coupling reactions under anhydrous conditions. nih.gov The nature of the ligand can also mitigate catalyst deactivation, which is a common issue with heteroaryl substrates that can coordinate to the palladium center. nih.gov

Table 1: Effect of Different Ligands on Suzuki-Miyaura Coupling Yields
LigandCatalyst PrecursorYield (%)Reference
CataCXium ABuchwald G3 PrecatalystHigh nih.gov
Pd(P(o-Tol)3)2-High organic-chemistry.org
Pd(P(t-Bu)3)2-Variable organic-chemistry.org
PdCl2(Amphos)2-Variable organic-chemistry.org

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F. Consequently, for this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C-Br bond. While aryl bromides are typically more reactive than aryl triflates in Suzuki couplings, this preference can be influenced by the choice of ligands and reaction conditions. researchgate.net However, the activation of the C-F bond is significantly more challenging and usually requires specialized catalytic systems. researchgate.net

Table 2: Relative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
Aryl HalideRelative ReactivityReference
Aryl IodideHighest researchgate.net
Aryl BromideHigh researchgate.netresearchgate.net
Aryl ChlorideModerate researchgate.net
Aryl FluorideLow researchgate.net

While the Suzuki-Miyaura coupling of aryl halides does not typically involve the formation of new stereocenters at the aromatic core, the stereochemistry of substituents on the coupling partners can be a critical factor. For reactions involving alkylboron reagents, the transmetalation step can proceed with either retention or inversion of configuration, depending on the nature of the ligand and the substrate. nih.gov The electronic properties of the supporting phosphine (B1218219) ligand can dictate the stereochemical outcome. nih.gov For instance, bulky, electron-deficient ligands may favor a stereoretentive pathway, while bulky, electron-rich ligands can promote a stereoinvertive pathway. nih.gov

Negishi Coupling and Kumada Coupling Potential

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions such as the Negishi and Kumada couplings also offer potential routes for the functionalization of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The high reactivity of organozinc reagents allows for milder reaction conditions compared to some other cross-coupling methods.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. Kumada couplings are known for their high reactivity, but the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction.

Both Negishi and Kumada couplings would be expected to proceed with high selectivity at the C-Br bond of this compound, similar to the Suzuki-Miyaura reaction.

Heck and Sonogashira Coupling Adaptations

The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. The reactivity of this compound in these transformations is primarily dictated by the C-Br bond, as the C-F bond is significantly less reactive towards oxidative addition to palladium(0) catalysts.

The Heck reaction involves the coupling of an aryl halide with an alkene. For this compound, the reaction would proceed via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. The presence of the fluorine and methoxymethyl groups can influence the reaction rate and regioselectivity. The electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition. The methoxymethyl group, being ortho to the bromine, may exert a steric influence on the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.

The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Heck reaction, the C-Br bond of this compound would be the reactive site. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination to furnish the aryl-alkyne product. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne. wikipedia.org

ReactionTypical Reagents & ConditionsExpected Product Type
Heck Coupling Alkene, Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, CH₃CN)1-Fluoro-3-(methoxymethyl)-2-(alkenyl)benzene
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF)1-Fluoro-3-(methoxymethyl)-2-(alkynyl)benzene

Organometallic Reactivity: Lithium-Halogen Exchange and Grignard Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable precursor for the generation of highly reactive organometallic intermediates through lithium-halogen exchange or Grignard reagent formation.

Lithium-Halogen Exchange (e.g., with n-Butyllithium)

Lithium-halogen exchange is a rapid and efficient method for the preparation of aryllithium reagents from aryl halides. wikipedia.org This reaction is typically much faster than nucleophilic addition or proton transfer at low temperatures. wikipedia.org

The exchange reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), will selectively occur at the C-Br bond, as the C-F bond is generally unreactive towards this transformation. wikipedia.org The rate of lithium-halogen exchange follows the trend I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org The reaction is kinetically controlled, and its speed is influenced by the stability of the carbanion intermediates. wikipedia.org For aryl bromides, this exchange is extremely fast, often occurring within minutes at low temperatures (e.g., -78 °C). harvard.edu

The methoxymethyl group, being an alkoxyl group, is known to accelerate the rate of lithium-halogen exchange. wikipedia.org This is attributed to the coordinating effect of the oxygen atom's lone pairs, which can stabilize the organolithium reagent and direct it to the ortho-bromine atom. This intramolecular chelation lowers the activation energy for the exchange process. The fluorine atom, also possessing lone pairs, could potentially contribute to this directing effect. However, steric hindrance between the methoxymethyl group and the approaching organolithium reagent, a phenomenon known as the "buttressing effect," could potentially slow down the exchange rate compared to a less substituted system. uni-regensburg.de

The resulting aryllithium species, 2-fluoro-6-(methoxymethyl)phenyllithium, is a powerful nucleophile and can be trapped with a wide variety of electrophiles to introduce diverse functional groups onto the aromatic ring.

ElectrophileReagent ExampleProduct Type
Carbon dioxideCO₂(s)2-Fluoro-6-(methoxymethyl)benzoic acid
Aldehydes/KetonesAcetone, BenzaldehydeSubstituted benzyl (B1604629) alcohols
Alkyl halidesMethyl iodide1-Fluoro-2-methyl-3-(methoxymethyl)benzene
Silyl halidesTrimethylsilyl chloride(2-Fluoro-6-(methoxymethyl)phenyl)trimethylsilane

Grignard Reagent Formation and Subsequent Transformations

The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent, (2-fluoro-6-(methoxymethyl)phenyl)magnesium bromide.

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. mnstate.edu In the case of this compound, the C-Br bond is significantly more reactive than the C-F bond towards magnesium, ensuring regioselective formation of the Grignard reagent at the position of the bromine atom. wisc.edu

An important consideration for Grignard reagents derived from ortho-fluoroaryl halides is the potential for the formation of a benzyne intermediate. stackexchange.comguidechem.com The organomagnesium species can eliminate magnesium fluorobromide to generate 3-(methoxymethyl)benzyne. This highly reactive intermediate can then undergo various cycloaddition reactions or react with nucleophiles present in the reaction mixture. The likelihood of benzyne formation depends on the reaction conditions, particularly the temperature.

The formed Grignard reagent is a strong nucleophile and a strong base, and it can participate in a wide array of subsequent transformations, similar to the aryllithium species. mnstate.edu

Reaction TypeReagent ExampleProduct Type
CarboxylationCO₂(s)2-Fluoro-6-(methoxymethyl)benzoic acid
Reaction with AldehydesFormaldehyde (B43269)(2-Fluoro-6-(methoxymethyl)phenyl)methanol
Reaction with KetonesAcetone2-(2-Fluoro-6-(methoxymethyl)phenyl)propan-2-ol
Reaction with EstersEthyl acetateTertiary alcohol after double addition
Optimization of Grignard Formation Conditions

The formation of a Grignard reagent from this compound, yielding 2-fluoro-3-(methoxymethyl)phenylmagnesium bromide, is a critical step for its subsequent utilization in carbon-carbon bond-forming reactions. The optimization of this process involves careful consideration of solvent, temperature, and the method of magnesium activation.

Typically, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required to solvate and stabilize the magnesium(II) center of the Grignard reagent. wikipedia.org The choice of solvent can influence the rate of formation and the reactivity of the resulting organometallic species. For aryl fluorides, the direct preparation of Grignard reagents can be challenging due to the strength of the C-F bond. nih.gov However, in the case of this compound, the reaction proceeds at the more labile carbon-bromine bond.

Activation of the magnesium metal is often necessary to initiate the reaction. This can be achieved by using a small amount of iodine or by employing finely divided Rieke magnesium. nih.gov Mechanochemical methods, such as ball milling, have also been explored for the preparation of Grignard reagents from organohalides, offering an alternative to traditional solution-phase methods. nih.gov

The reaction conditions must be strictly anhydrous, as Grignard reagents are strong bases and will react with even mildly acidic protons, such as those in water or alcohols, to quench the reagent and form the corresponding arene. wikipedia.org

A representative, though not exhaustive, set of conditions for the formation of similar Grignard reagents is presented in the interactive data table below.

Table 1: Illustrative Conditions for Grignard Reagent Formation

Parameter Condition Rationale
Solvent Anhydrous Tetrahydrofuran (THF) Solvates the magnesium center, facilitating reagent formation and stability. wikipedia.org
Initiator Iodine crystal Activates the magnesium surface to initiate the reaction.
Temperature Room Temperature to Gentle Reflux Balances the rate of formation against potential side reactions.

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. wikipedia.org |

Reactivity with Carbonyl Compounds and Other Electrophiles

The Grignard reagent derived from this compound, 2-fluoro-3-(methoxymethyl)phenylmagnesium bromide, is a potent nucleophile and a strong base. wikipedia.org Its utility is primarily demonstrated in its reactions with a variety of electrophiles, most notably carbonyl compounds.

The addition of this Grignard reagent to aldehydes, ketones, and esters provides a reliable route to the synthesis of secondary, tertiary, and, in the case of esters, tertiary alcohols where two identical groups are introduced from the Grignard reagent. pressbooks.publibretexts.org The general mechanism involves the nucleophilic attack of the aryl carbanion equivalent on the electrophilic carbonyl carbon. pressbooks.pub

For instance, the reaction with an aldehyde such as acetaldehyde would yield a secondary alcohol, 1-(2-fluoro-3-(methoxymethyl)phenyl)ethanol. Similarly, reaction with a ketone like acetone would produce the tertiary alcohol, 2-(2-fluoro-3-(methoxymethyl)phenyl)propan-2-ol. libretexts.org

Beyond carbonyl compounds, this Grignard reagent can react with other electrophiles. For example, reaction with carbon dioxide, followed by an acidic workup, leads to the formation of 2-fluoro-3-(methoxymethyl)benzoic acid. wikipedia.org

The reactivity profile of 2-fluoro-3-(methoxymethyl)phenylmagnesium bromide is summarized in the interactive data table below, showcasing its versatility in organic synthesis.

Table 2: Reactivity of 2-fluoro-3-(methoxymethyl)phenylmagnesium bromide with Various Electrophiles

Electrophile Product Type Example Product
Aldehyde (e.g., Acetaldehyde) Secondary Alcohol 1-(2-fluoro-3-(methoxymethyl)phenyl)ethanol
Ketone (e.g., Acetone) Tertiary Alcohol 2-(2-fluoro-3-(methoxymethyl)phenyl)propan-2-ol
Ester (e.g., Ethyl acetate) Tertiary Alcohol 2-(2-fluoro-3-(methoxymethyl)phenyl)propan-2-ol (after reaction with two equivalents)

Nucleophilic Aromatic Substitution (SNAr) Investigations

Competition Between SNAr and Organometallic Pathways

In the presence of a strong nucleophile, this compound has the potential to undergo reaction via two competing pathways: nucleophilic aromatic substitution (SNAr) or the formation of an organometallic intermediate (if a metal is present) followed by reaction.

The SNAr pathway involves the direct attack of a nucleophile on the aromatic ring, displacing one of the halogen substituents. wikipedia.org For an SNAr reaction to be favorable, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the methoxymethyl group is not a strong electron-withdrawing group, which generally disfavors the SNAr mechanism.

The organometallic pathway, as discussed in the context of Grignard reagent formation, involves the reaction with a metal like magnesium to form an organometallic species. This species then acts as a nucleophile in subsequent reactions.

The competition between these pathways is dictated by the reaction conditions. In the presence of magnesium metal, the formation of the Grignard reagent is the predominant pathway. In the absence of a metal and in the presence of a strong nucleophile, the possibility of an SNAr reaction exists, although it is likely to be slow due to the lack of strong ring activation. Another possibility under strongly basic conditions is the formation of a benzyne intermediate via an elimination-addition mechanism. youtube.com

Role of Fluorine as a Leaving Group in SNAr Reactions

In the context of nucleophilic aromatic substitution (SNAr) reactions, the typical leaving group ability of halogens (I > Br > Cl > F) is often inverted. wikipedia.org This is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comyoutube.com This effect accelerates the rate-determining addition step. Although the carbon-fluorine bond is very strong, its cleavage occurs in the subsequent, faster elimination step, which restores the aromaticity of the ring. stackexchange.commasterorganicchemistry.com

Therefore, in a hypothetical SNAr reaction on this compound, the fluorine atom would be the preferred leaving group over the bromine atom, assuming the reaction proceeds via the addition-elimination mechanism. youtube.comnih.gov This counterintuitive reactivity highlights a key difference between SNAr and SN2 reactions. wikipedia.org

The relative reactivity of halogens as leaving groups in SNAr reactions is presented in the interactive data table below.

Table 3: Halogen Leaving Group Ability in SNAr Reactions

Halogen Relative Reactivity Rationale
F Highest High electronegativity activates the ring for nucleophilic attack. stackexchange.comyoutube.com
Cl Intermediate Less electronegative than fluorine, leading to a slower initial attack.
Br Intermediate Similar reactivity to chlorine.

Other Selective Transformations of the Aromatic Ring

Directed Metalation Group (DMG) Effects of the Methoxymethyl Moiety

The methoxymethyl group (-CH2OCH3) can function as a directed metalation group (DMG). In directed ortho metalation (DoM), a substituent on an aromatic ring directs the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent. This generates a stabilized aryl anion, which can then react with various electrophiles.

The oxygen atom of the methoxymethyl group can coordinate to the organolithium reagent, positioning it to abstract a proton from the adjacent ortho carbon. In the case of this compound, the methoxymethyl group is at the 3-position. The potential sites for directed metalation are the 2- and 4-positions.

However, the presence of the bromine and fluorine atoms complicates this. The bromine atom can undergo lithium-halogen exchange with organolithium reagents, which is often a faster process than deprotonation. This would lead to the formation of an aryllithium species at the 2-position, which could then react with an electrophile.

If conditions could be found to favor deprotonation over halogen exchange, the methoxymethyl group would direct metalation to the 2- or 4-position. The relative acidity of the protons at these positions would determine the site of metalation. The fluorine atom at the 1-position would increase the acidity of the proton at the 2-position, potentially favoring metalation at this site.

The hierarchy of directing group ability is an important consideration in predicting the outcome of DoM reactions. While the methoxymethyl group is a recognized DMG, its directing power relative to other functional groups present in the molecule must be considered. nih.gov

Reductive Dehalogenation and Hydrogenation Studies

No studies specifically detailing the reductive dehalogenation or hydrogenation of this compound were found.

In general, the reductive dehalogenation of aryl bromides can be achieved through various methods, including catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction cleaves the carbon-bromine bond and replaces it with a carbon-hydrogen bond. The reactivity of the carbon-fluorine bond is generally lower than that of the carbon-bromine bond, suggesting that selective de-bromination could be possible under controlled conditions. However, without experimental data for this specific compound, reaction conditions and outcomes remain speculative.

Table 1: Postulated Reductive Dehalogenation of this compound

ReactantReagentsPotential Product
This compoundH₂, Pd/C1-Fluoro-3-(methoxymethyl)benzene (B1602022)

Note: This table is illustrative and not based on published experimental results for this specific compound.

Electrophilic Functionalization of the Aromatic Nucleus

No specific studies on the electrophilic functionalization of this compound have been reported in the reviewed literature.

The regiochemical outcome of electrophilic aromatic substitution reactions is directed by the combined electronic and steric effects of the substituents on the benzene (B151609) ring. For this compound, the directing effects of the bromo, fluoro, and methoxymethyl groups would determine the position of substitution for an incoming electrophile.

Fluorine and Bromine: Halogens are generally considered deactivating, ortho-, para-directors due to the competing inductive (electron-withdrawing) and resonance (electron-donating) effects.

Methoxymethyl group (-CH₂OCH₃): This group is expected to be an activating, ortho-, para-director due to the electron-donating nature of the oxygen atom through resonance.

The interplay of these directing effects would influence the position of electrophilic attack. However, without experimental verification, the precise regioselectivity for reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on this specific substrate cannot be definitively stated.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-BrInductive: Withdrawing; Resonance: DonatingOrtho, Para-directing (deactivating)
-FInductive: Withdrawing; Resonance: DonatingOrtho, Para-directing (deactivating)
-CH₂OCH₃Inductive: Withdrawing; Resonance: DonatingOrtho, Para-directing (activating)

Note: This table represents general principles of electrophilic aromatic substitution.

Spectroscopic and Structural Elucidation Studies of 2 Bromo 1 Fluoro 3 Methoxymethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-1-fluoro-3-(methoxymethyl)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

The proton (¹H) NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group.

The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent aromatic protons and the additional coupling to the fluorine atom. The chemical shifts are influenced by the electronic effects of the bromo, fluoro, and methoxymethyl substituents. The electron-withdrawing nature of the halogens and the ether group will generally shift the aromatic protons downfield.

The methoxymethyl group will give rise to two singlets: one for the methylene (B1212753) (-CH₂-) protons and one for the methyl (-CH₃) protons. The methylene protons, being closer to the aromatic ring, will appear at a lower field compared to the methyl protons.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.00 - 7.50m-
-OCH₂-~4.50s-
-OCH₃~3.40s-

Note: The chemical shifts and coupling constants are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the methoxymethyl substituent.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons bonded to the bromine and the methoxymethyl group will also have characteristic chemical shifts. The signals for the methoxymethyl carbons will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C-F~160 (d, ¹JCF ≈ 245 Hz)
C-Br~115
C-CH₂OCH₃~140
Aromatic C-H115 - 130
Aromatic C-H115 - 130
Aromatic C-H115 - 130
-OCH₂-~70
-OCH₃~58

Note: The chemical shifts are predicted values and are subject to solvent effects and the specific electronic environment.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. nih.gov The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom.

The chemical shift of the fluorine signal is influenced by the electronic nature of the surrounding substituents on the benzene ring. The multiplicity of the signal will be a multiplet due to coupling with the adjacent aromatic protons. This provides further confirmation of the substitution pattern on the aromatic ring.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. sdsu.edu For this compound, cross-peaks between the aromatic protons would confirm their adjacency on the ring. The absence of cross-peaks between the aromatic protons and the methoxymethyl protons would confirm they are not directly coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. sdsu.edu It would definitively assign the proton signals to their corresponding carbon signals. For instance, it would show a correlation between the methylene protons and the methylene carbon of the methoxymethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₈H₈BrFO), the expected exact mass can be calculated.

The presence of bromine is readily identified in the mass spectrum by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Expected HRMS Data:

IonCalculated m/z
[M(⁷⁹Br)]⁺217.9764
[M(⁸¹Br)]⁺219.9744

Note: These values are calculated based on the exact masses of the most abundant isotopes.

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), or the bromine atom.

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the identification and structural elucidation of halogenated organic compounds like this compound. While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS can be predicted based on the established behavior of related brominated, fluorinated, and methoxy-substituted aromatic compounds.

In GC-MS analysis, the initial ionization of the molecule would produce a molecular ion peak ([M]⁺). A key diagnostic feature would be the isotopic pattern of this peak. Due to the presence of one bromine atom, the molecular ion would appear as a pair of peaks of nearly equal intensity (a doublet), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are separated by 2 mass-to-charge units (m/z).

The subsequent fragmentation of this compound is expected to follow several predictable pathways based on the lability of its functional groups. The C-Br bond is often the weakest, leading to its cleavage to form a stable fluorinated methoxymethylphenyl cation. Another significant fragmentation pathway involves the ether linkage. This can occur through alpha-cleavage adjacent to the oxygen atom or through cleavage of the benzyl (B1604629) C-O bond, which would be facilitated by the stability of the resulting benzyl-type cation. The loss of the entire methoxymethyl group is also a probable event.

Key predicted fragmentation pathways include:

Loss of Bromine: The cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺. This is a common fragmentation for brominated aromatic compounds. miamioh.edu

Loss of Methoxyl Radical: Fragmentation may occur via the loss of a methoxyl radical (•OCH₃) from the methoxymethyl side chain, leading to the formation of a [M-OCH₃]⁺ ion.

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, leading to the loss of the entire methoxymethyl side chain as a radical or the formation of a stable tropylium-like ion. The formation of a fluorobromobenzyl cation ([M-OCH₃]⁺) is a likely outcome.

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the molecular ion.

The table below summarizes the predicted major fragments for this compound in a typical EI-MS spectrum.

Predicted m/zProposed Fragment Ion IdentityNotes
220/222[C₈H₈BrFO]⁺Molecular Ion ([M]⁺), showing 1:1 isotopic pattern for Bromine.
141[C₈H₈FO]⁺Loss of Br radical ([M-Br]⁺).
189/191[C₇H₅BrF]⁺Loss of methoxy radical ([M-OCH₃]⁺).
125[C₇H₅F]⁺Loss of Br from the [M-OCH₃]⁺ fragment.
45[CH₂OCH₃]⁺Methoxymethyl cation resulting from cleavage at the benzylic position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques would provide a characteristic spectral fingerprint confirming the presence of the substituted benzene ring, the ether linkage, and the specific halogen substituents. Detailed vibrational analyses have been performed on related molecules like fluorobenzene (B45895) and 1-bromo-3-fluorobenzene, providing a solid basis for assigning the spectral features of the target compound. nih.gov

The IR and Raman spectra are expected to be rich with distinct bands corresponding to specific bond stretching and bending vibrations:

Aromatic C-H Stretching: Strong bands are expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H stretching vibrations on the benzene ring.

Aliphatic C-H Stretching: The methoxymethyl group (-CH₂OCH₃) will exhibit strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring itself will produce several characteristic bands between 1600 cm⁻¹ and 1450 cm⁻¹, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.

C-F Stretching: The carbon-fluorine bond gives rise to a very strong absorption band, typically found in the 1360-1000 cm⁻¹ range. irphouse.com The exact position is sensitive to the substitution pattern on the ring.

C-O-C Stretching: The ether linkage is characterized by a strong C-O stretching band. For aromatic ethers, this band typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies, typically in the 650-550 cm⁻¹ range. This band is often found in the fingerprint region of the IR spectrum.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) gives rise to characteristic C-H OOP bending vibrations in the 900-700 cm⁻¹ region, which can help confirm the isomer's structure.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1360 - 1000Very Strong
Asymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Strong
C-H Out-of-Plane Bending900 - 700Strong
C-Br Stretch650 - 550Medium to Strong

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, this technique is highly applicable to its solid derivatives for unambiguous structure confirmation.

Should a suitable crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, which would unequivocally confirm the substitution pattern on the benzene ring and the conformation of the methoxymethyl side chain relative to the aromatic plane.

The table below outlines the key structural parameters that would be determined from an X-ray crystallographic study of a derivative.

Parameter TypeSpecific Information Obtained
Bond LengthsPrecise distances for C-C, C-H, C-F, C-Br, and C-O bonds.
Bond AnglesAngles between atoms (e.g., C-C-C in the ring, C-C-O).
Torsion AnglesDihedral angles defining the conformation of the methoxymethyl group.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Intermolecular InteractionsDistances and geometries of hydrogen bonds, halogen bonds, and π-stacking.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 Fluoro 3 Methoxymethyl Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-bromo-1-fluoro-3-(methoxymethyl)benzene, DFT calculations would provide valuable insights into its molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would elucidate electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is foundational for predicting the molecule's reactivity and stability. However, specific DFT studies on this compound have not been reported.

The methoxymethyl group, -CH₂OCH₃, possesses rotational freedom around the C-C and C-O bonds, leading to various possible conformations. A thorough conformational analysis, likely employing computational methods, would be necessary to identify the most stable conformers of this compound in the gas phase and in different solvents. Understanding the preferred spatial arrangement of the methoxymethyl group is essential as it can significantly influence the molecule's steric and electronic properties, and consequently its reactivity and interactions with other molecules. At present, such a conformational analysis for this specific compound has not been published.

Reactivity Prediction and Transition State Analysis

The prediction of chemical reactivity and the analysis of reaction mechanisms through computational means are central to modern chemistry. For this compound, these studies would be particularly insightful for its application in organic synthesis.

The bromine atom on the benzene (B151609) ring suggests that this compound could undergo metal-halogen exchange reactions, a common method for forming organometallic reagents. Computational modeling of this process, for instance with organolithium or Grignard reagents, would involve locating the transition state structures and calculating the activation energies. This would help in understanding the feasibility and kinetics of the reaction, as well as the regioselectivity, particularly in relation to the directing effects of the adjacent fluoro and methoxymethyl substituents. No such modeling studies have been documented for this compound.

Cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, are powerful tools for C-C bond formation. This compound is a potential substrate for these reactions. Computational studies could map out the energetic profiles of the catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps. This would provide a deeper understanding of the reaction mechanism, predict the most favorable reaction conditions, and explain the formation of any potential byproducts. Currently, there is no published research on the computational analysis of cross-coupling reactions involving this specific molecule.

Analysis of Intermolecular Interactions and Crystal Packing (for derivatives)

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound and its derivatives.

While there is no specific information on the crystal structure or intermolecular interactions of derivatives of this compound, such an analysis would typically involve single-crystal X-ray diffraction. The resulting data would reveal how the molecules pack in the crystal lattice and what types of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-stacking, are present. Computational methods, including analysis of the Hirshfeld surface and interaction energy calculations, could then be used to quantify the strength and nature of these interactions, providing insight into the physical properties of the solid material. This area of research remains unexplored for derivatives of this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule dominates the corresponding distribution for the entire crystal. By mapping various properties onto this surface, one can gain insights into the nature and propensity of different types of intermolecular contacts.

For a molecule like this compound, the Hirshfeld surface would be generated to understand how the bromine, fluorine, and methoxymethyl substituents influence the crystal packing. The key properties mapped onto the surface are:

dnorm (Normalized Contact Distance): This property is visualized using a red-white-blue color scale. Red spots indicate contacts shorter than the van der Waals radii, highlighting significant intermolecular interactions such as hydrogen bonds or halogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii. For the title compound, red spots would be anticipated near the fluorine and oxygen atoms, indicating their roles as hydrogen bond acceptors, and potentially near the bromine atom, suggesting halogen bonding.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is unique for each molecule in a given crystal structure, and the percentage contribution of different types of contacts can be calculated.

Based on analyses of other halogenated benzene derivatives, the expected contributions to the Hirshfeld surface for this compound would likely be dominated by specific interactions. nih.gov

Table 1: Predicted Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis. (Note: These are hypothetical percentages based on similar molecules and serve for illustrative purposes.)

Contact TypePredicted Contribution (%)Description
H···H35-45%Van der Waals forces, generally the largest contributor.
C···H/H···C15-25%Weak interactions contributing to crystal stability.
O···H/H···O10-20%Indicates the presence of weak C-H···O hydrogen bonds involving the methoxy (B1213986) group.
Br···H/H···Br5-15%Highlights the role of the bromine atom in intermolecular contacts.
F···H/H···F5-10%Shows the contribution of the fluorine atom to weak hydrogen bonding.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational technique that allows for the visualization of weak, non-covalent interactions in real space. researchgate.netnih.govjussieu.fr It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The NCI plot typically shows isosurfaces colored according to the value of the electron density, which indicates the strength and nature of the interaction.

The color code for NCI plots is generally as follows:

Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green Isosurfaces: Represent weak, attractive van der Waals interactions.

Red Isosurfaces: Signify repulsive steric clashes.

For this compound, an NCI plot would reveal the intricate balance of forces governing its conformation and potential intermolecular associations. It would be expected to show green, disk-like isosurfaces above and below the benzene ring, characteristic of van der Waals interactions. More localized blue or bluish-green regions would likely appear between the hydrogen atoms of neighboring molecules and the electronegative fluorine and oxygen atoms, confirming the presence of weak hydrogen bonds. A reddish, repulsive surface might be observed in areas of steric hindrance, for example, between bulky substituents on closely packed molecules.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a commonly employed method for these calculations. While specific data for this compound is not available, the computational results for a similar molecule, 2-bromo-6-chloro-4-fluoroaniline (BCFA), can serve as an illustrative example of the type of data generated. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These values would be influenced by the electronic effects of the bromo, fluoro, and methoxymethyl groups on the benzene ring.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. The predicted spectrum can then be compared to an experimental spectrum to assign the observed absorption bands to specific vibrational modes. For instance, characteristic stretching frequencies for C-H, C=C (aromatic), C-O, C-F, and C-Br bonds would be identified.

Table 2: Selected Predicted Vibrational Frequencies for an Analogous Compound, 2-bromo-6-chloro-4-fluoroaniline (BCFA), calculated at the B3LYP/6-31+G(d,p) level. researchgate.net (Note: This data is for an analogous compound and serves to illustrate the output of such calculations.)

Vibrational ModeCalculated Wavenumber (cm⁻¹)
N-H Asymmetric Stretch3508
N-H Symmetric Stretch3415
C-H Stretch3075
C=C Aromatic Stretch1620
N-H Bending1585
C-F Stretch1235
C-Cl Stretch846
C-Br Stretch680

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. The calculations yield the absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption. For this compound, the predicted UV-Vis spectrum would show absorptions corresponding to π → π* transitions within the benzene ring, with the positions of these absorptions modulated by the substituents.

Applications of 2 Bromo 1 Fluoro 3 Methoxymethyl Benzene As a Versatile Synthetic Intermediate

Construction of Complex Polyfunctionalized Aromatic Systems

The strategic positioning of three distinct functional groups on the benzene (B151609) ring makes 2-bromo-1-fluoro-3-(methoxymethyl)benzene an ideal starting material for the synthesis of complex polyfunctionalized aromatic systems. The bromine atom can be selectively targeted for a variety of transformations, leaving the fluoro and methoxymethyl groups intact for subsequent reactions. This sequential reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and predictable assembly of intricate molecular architectures.

The bromo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These powerful carbon-carbon and carbon-nitrogen bond-forming reactions allow for the introduction of a vast array of substituents at the 2-position of the benzene ring. For instance, a Suzuki-Miyaura coupling could introduce a new aryl or heteroaryl group, a Heck reaction could append a vinyl group, a Sonogashira coupling could install an alkyne, and a Buchwald-Hartwig amination could form a new carbon-nitrogen bond with an amine. The fluorine atom, being relatively inert to these conditions, remains in place, and the methoxymethyl group can be carried through these transformations or later modified. This step-wise functionalization provides a clear pathway to highly substituted and complex aromatic compounds that would be challenging to synthesize through other methods.

Reaction Type Coupling Partner Bond Formed Catalyst/Reagents
Suzuki-MiyauraOrganoboron Reagent (e.g., boronic acid or ester)C-C (Aryl-Aryl)Palladium catalyst, Base
HeckAlkeneC-C (Aryl-Vinyl)Palladium catalyst, Base
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Palladium catalyst, Copper(I) co-catalyst, Base
Buchwald-HartwigAmineC-N (Aryl-Amine)Palladium catalyst, Base

Precursor in the Synthesis of Biaryl Compounds

Biaryl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. nih.gov The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the construction of these motifs, and this compound is an excellent substrate for this transformation. ccspublishing.org.cn The carbon-bromine bond is readily activated by palladium catalysts, allowing for the coupling with a diverse array of aryl and heteroaryl boronic acids or their corresponding esters.

The resulting biaryl compounds retain the fluoro and methoxymethyl substituents, which can be crucial for fine-tuning the physical and biological properties of the final product. The fluorine atom, for example, can enhance metabolic stability and binding affinity in pharmaceutical applications, while the methoxymethyl group can be a synthetic handle for further elaboration. The ability to introduce a wide variety of aromatic and heteroaromatic partners through the Suzuki-Miyaura coupling makes this approach highly modular and adaptable for the synthesis of libraries of biaryl compounds for screening in drug discovery and materials science.

Intermediate for the Synthesis of Indole (B1671886) Derivatives and Other Heterocycles

Indole and other heterocyclic frameworks are fundamental components of a vast number of pharmaceuticals and natural products. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and intramolecular Heck reactions, provide powerful tools for the construction of these important ring systems. wikipedia.orgrsc.orgnih.gov this compound can serve as a key precursor in the synthesis of substituted indoles and other heterocycles.

For instance, a Buchwald-Hartwig amination with a suitably substituted aniline (B41778) could be the first step in a sequence leading to an indole. Subsequent intramolecular cyclization, potentially involving the methoxymethyl group or another substituent introduced at the ortho position, could then form the indole ring. The presence of the fluorine atom on the benzene ring can significantly influence the electronic properties of the resulting indole, which can be advantageous in modulating its biological activity. The versatility of palladium catalysis allows for a wide range of reaction partners and conditions, enabling the synthesis of a diverse array of substituted indoles and other heterocyclic systems from this valuable starting material.

Building Block for Fluoroaromatic Compounds in Advanced Materials Research

Fluoroaromatic compounds are of significant interest in the field of advanced materials, particularly in the development of liquid crystals and materials for organic electronics. beilstein-journals.orgnih.gov The introduction of fluorine atoms into organic molecules can profoundly influence their electronic properties, such as their dipole moment and polarizability, which are critical for applications in liquid crystal displays. biointerfaceresearch.com The presence of fluorine can also impact the energy levels of molecular orbitals, a key consideration in the design of organic semiconductors for transistors and light-emitting diodes.

This compound, with its inherent fluorine substitution, is a valuable building block for the synthesis of such advanced materials. The bromo group allows for the incorporation of this fluorinated moiety into larger conjugated systems through cross-coupling reactions. For example, it can be used to synthesize fluorinated biphenyls or terphenyls, which are common cores for liquid crystalline materials. google.com The methoxymethyl group can also be modified to introduce other functionalities that can further tune the material's properties.

Material Class Key Property Influenced by Fluorine Synthetic Approach
Liquid CrystalsDielectric anisotropy, viscositySuzuki-Miyaura coupling to form fluorinated bi- and terphenyls
Organic ElectronicsHOMO/LUMO energy levels, charge transportCross-coupling reactions to incorporate the fluoroaromatic unit into conjugated polymers or small molecules

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals (e.g., related to fluorinated drugs, intermediates for CNS agents)

The incorporation of fluorine into active pharmaceutical ingredients (APIs) and agrochemicals is a widely employed strategy to enhance their efficacy, metabolic stability, and pharmacokinetic properties. ccspublishing.org.cnresearchgate.netnih.gov The fluorine atom can block sites of metabolism, increase binding affinity to target proteins, and improve membrane permeability. As a result, a significant number of modern drugs and pesticides contain fluorine. researchgate.net

This compound is a valuable intermediate for the synthesis of such fluorinated molecules. Its bromo functionality allows for its incorporation into a larger molecular scaffold through various coupling reactions, while the fluorine atom imparts the desired properties. For example, it could be used as a building block for the synthesis of central nervous system (CNS) agents, where the lipophilicity and metabolic stability conferred by the fluorine atom can be particularly advantageous for crossing the blood-brain barrier. In the agrochemical sector, this intermediate can be used to construct novel herbicides, fungicides, and insecticides with improved performance and environmental profiles. ccspublishing.org.cnnih.gov

Formation of Boronate Esters and Organozinc Reagents for Further Transformations

The versatility of this compound as a synthetic intermediate is further expanded by its ability to be converted into other valuable reagents, such as boronate esters and organozinc compounds. nih.govsigmaaldrich.com These transformations replace the bromine atom with a more reactive functional group, opening up new avenues for chemical synthesis.

The formation of a boronate ester, typically through a palladium-catalyzed reaction with a diboron (B99234) reagent or by reaction of the corresponding organolithium or Grignard reagent with a borate (B1201080) ester, transforms the aryl bromide into a nucleophilic coupling partner for Suzuki-Miyaura reactions. google.comorganic-chemistry.org This allows for a reversal of the traditional roles in the cross-coupling, providing greater flexibility in the synthetic design.

Similarly, the conversion of this compound into an organozinc reagent, either by direct insertion of zinc metal or through a halogen-metal exchange followed by transmetalation with a zinc salt, prepares it for Negishi coupling reactions. researchgate.netresearchgate.net Organozinc reagents are known for their high functional group tolerance and are powerful tools for the formation of carbon-carbon bonds. sigmaaldrich.com

Reagent Type Method of Formation Subsequent Reaction
Boronate EsterPalladium-catalyzed borylation or reaction of an organometallic intermediate with a borate esterSuzuki-Miyaura Coupling
Organozinc ReagentDirect insertion of zinc or halogen-metal exchange followed by transmetalationNegishi Coupling

Future Directions and Emerging Research Avenues for 2 Bromo 1 Fluoro 3 Methoxymethyl Benzene

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste and environmental impact. chemistryjournals.net Future research on 2-Bromo-1-fluoro-3-(methoxymethyl)benzene will likely focus on developing more sustainable synthetic routes that minimize the use of hazardous reagents and solvents. chemistryjournals.nettaylorfrancis.com Traditional methods for the halogenation of aromatic compounds often rely on harsh conditions and produce significant waste. taylorfrancis.com

Emerging greener alternatives could involve:

Catalytic Halogenation: Utilizing selective and recyclable catalysts to introduce the bromo and fluoro substituents, thereby avoiding stoichiometric and often toxic halogenating agents.

Bio-catalysis: Employing enzymes to perform specific transformations, which can offer high selectivity under mild, aqueous conditions.

Alternative Solvents: Replacing conventional volatile organic solvents with more environmentally benign options like water, ionic liquids, or supercritical fluids. chemistryjournals.net

The adoption of these greener approaches would not only be environmentally beneficial but could also lead to more cost-effective and safer large-scale production of this compound and its derivatives. chemistryjournals.net

Table 1: Comparison of Traditional vs. Potential Greener Synthetic Parameters

Parameter Traditional Halogenation Potential Greener Route
Reagents Stoichiometric Br₂, F₂ Catalytic HBr/H₂O₂, Selectfluor® with catalyst
Solvents Chlorinated solvents Water, Ionic Liquids
Byproducts Acidic waste, metal salts Water, recyclable catalyst
Energy Input High temperature Lower temperature, microwave-assisted

Flow Chemistry Applications for Enhanced Reaction Control

Flow chemistry, which involves conducting reactions in a continuous stream rather than a batch-wise manner, offers significant advantages in terms of safety, efficiency, and scalability. nih.govvapourtec.comresearchgate.netacs.org For a molecule like this compound, where multiple reactive sites could lead to side products, the precise control over reaction parameters afforded by flow chemistry is particularly advantageous. nih.gov

Future applications could include:

Precise Temperature and Pressure Control: The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling precise temperature control and even the use of superheated conditions safely. nih.gov

Improved Selectivity: The ability to finely tune residence time and mixing can lead to higher selectivity in subsequent functionalization reactions, such as lithiation-substitution or cross-coupling reactions.

Automated Multi-step Synthesis: Integrating multiple reaction steps into a continuous flow system can streamline the synthesis of complex derivatives from this compound, reducing manual handling and purification steps. researchgate.net

Asymmetric Synthesis Utilizing Chiral Derivatization

The introduction of chirality is a cornerstone of modern drug discovery. While this compound is achiral, its derivatives can possess stereogenic centers. Future research will likely explore the asymmetric synthesis of such derivatives. nih.govnih.govrsc.org

Potential strategies include:

Organocatalysis: The use of small organic molecules as catalysts to induce enantioselectivity in reactions at or adjacent to the aromatic ring. nih.gov

Chiral Ligands in Metal Catalysis: Employing chiral ligands in transition metal-catalyzed cross-coupling reactions to create stereocenters with high enantiomeric excess.

Derivatization of the Methoxymethyl Group: The methoxymethyl group could be modified or replaced with a prochiral center, which can then be desymmetrized using chiral catalysts.

These approaches would enable the synthesis of enantiopure compounds, which is crucial for developing pharmaceuticals with improved efficacy and reduced side effects. nih.gov

Exploration of Novel Catalytic Systems

The bromine and fluorine atoms on the benzene (B151609) ring make this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Future research will focus on developing novel catalytic systems to enhance the scope and efficiency of these transformations.

Areas of exploration may include:

Palladium and Nickel Catalysis: While well-established, there is ongoing research into more active and robust palladium and nickel catalysts, particularly for challenging C-F bond activation. mdpi.commdpi.com

Copper and Iron Catalysis: Developing cheaper and more earth-abundant copper and iron-based catalysts as alternatives to precious metals for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations that are not accessible through traditional thermal methods, offering mild reaction conditions and unique reactivity patterns.

Table 2: Potential Cross-Coupling Reactions and Catalytic Systems

Reaction Type Reactant Catalyst System Potential Product Feature
Suzuki-Miyaura Aryl/Alkyl Boronic Acid Palladium or Nickel with specific ligands Biaryl or Alkylated Benzene
Sonogashira Terminal Alkyne Palladium/Copper Alkynylated Benzene
Buchwald-Hartwig Amine/Amide Palladium with bulky phosphine (B1218219) ligands Aryl Amine/Amide
Heck Alkene Palladium Alkenylated Benzene

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Integrating this compound into MCRs could rapidly generate libraries of complex molecules.

Future research could involve:

Isocyanide-based MCRs: Utilizing the aromatic halide functionality in reactions like the Ugi or Passerini reaction after conversion to a suitable starting material.

Palladium-catalyzed MCRs: Designing novel MCRs where this compound participates in a catalytic cycle involving multiple bond-forming events.

The development of MCRs involving this building block would be a powerful tool for generating molecular diversity in drug discovery programs.

Advanced Functionalization of the Methoxymethyl Group

The methoxymethyl group is often used as a protecting group for phenols, but it also offers opportunities for further functionalization. nih.gov

Emerging research could focus on:

Chemoselective C-H Activation: Selectively activating the C-H bonds of the methyl or methylene (B1212753) part of the methoxymethyl group to introduce new functional groups.

Deprotection and Derivatization: Cleavage of the methoxymethyl ether to reveal a hydroxymethyl or phenol (B47542) group, which can then be used as a handle for further modifications. nih.gov

Electrophilic and Nucleophilic Substitution: Exploring reactions that substitute the methoxy (B1213986) group or the entire methoxymethyl group to introduce different functionalities.

These strategies would unlock new avenues for diversifying the molecular architecture derived from this compound.

High-Throughput Screening of Reactivity and Applications

High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions or the biological activity of many compounds in parallel. unchainedlabs.comnih.govnih.gov Applying HTS to this compound could accelerate the discovery of new reactions and applications.

Future directions include:

Reaction Optimization: Using HTS to quickly screen various catalysts, ligands, solvents, and bases to find the optimal conditions for cross-coupling and other functionalization reactions. unchainedlabs.com

Library Synthesis: Automating the synthesis of large libraries of derivatives for biological screening against various therapeutic targets.

Fluorescence-Based Assays: Developing novel fluorescence-based assays to screen for successful coupling reactions in a high-throughput format, which can rapidly identify promising catalytic systems. acs.org

By embracing HTS, researchers can more efficiently explore the chemical space around this compound, significantly speeding up the process of discovery and development. nih.govrsc.org

Q & A

Q. What are recommended synthetic routes for 2-Bromo-1-fluoro-3-(methoxymethyl)benzene, and how can reaction selectivity be optimized?

  • Methodological Answer : The synthesis typically involves bromination and functional group manipulation. For example, bromination of a fluorinated toluene derivative using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce bromine selectively. Methoxymethyl groups may be introduced via nucleophilic substitution or Mitsunobu reactions. To optimize selectivity:
  • Use directing groups (e.g., methoxymethyl) to control bromination/fluorination positions .
  • Employ low-temperature conditions (-20°C to 0°C) to minimize side reactions during halogenation .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce cross-reactivity .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). A purity threshold of >98% is recommended for research use .
  • Structural Confirmation :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., methoxymethyl at C3, fluorine at C1).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C8_8H8_8BrFO is 232.97) .
  • Elemental Analysis : Validate stoichiometry (C, H, Br, F) to ±0.3% deviation .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N2_2) to prevent degradation. Avoid exposure to moisture and light .
  • Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as halogenated waste .

Advanced Research Questions

Q. How does the methoxymethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The methoxymethyl group acts as a mild electron-donating substituent, enhancing the electrophilicity of the adjacent bromine. For Suzuki couplings:
  • Use Pd(PPh3_3)4_4 (2 mol%) with K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C for 12 hours.
  • Monitor for competing side reactions (e.g., demethylation) via GC-MS .
  • Optimize ligand choice (e.g., SPhos) to stabilize the Pd intermediate and improve yields (>85%) .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (DMSO, DMF) to stabilize transition states and suppress β-elimination.
  • Temperature Control : Maintain reactions below 50°C to disfavor elimination kinetics.
  • Additives : Include crown ethers (18-crown-6) to enhance nucleophilicity of fluoride ions in SNAr reactions .

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces (EPS) and identify electron-deficient positions.
  • Hammett Parameters : Correlate σ+^+ values of substituents (e.g., methoxymethyl σ+^+ ≈ -0.27) to predict electrophilic attack sites .
  • Validate predictions experimentally via competitive reaction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.